4-Ketobenzotriazine-CH2-S-(CH2)5-COOH
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Overview
Description
Preparation Methods
The synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH involves the reaction of 4-ketobenzotriazine with a thiol-containing hexanoic acid derivative. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Ketobenzotriazine-CH2-S-(CH2)5-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ketobenzotriazine-CH2-S-(CH2)5-COOH has several scientific research applications:
Chemistry: Used in the design of antigens due to its ability to bind to carrier proteins.
Biology: Employed in immunological studies to create specific antibodies.
Medicine: Potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in biochemical assays and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH involves its ability to react with free amine groups of proteins. This reaction forms stable conjugates that can be used in antigen design. The molecular targets include proteins with accessible amine groups, and the pathways involved are primarily related to protein conjugation and immune response .
Comparison with Similar Compounds
4-Ketobenzotriazine-CH2-S-(CH2)5-COOH is unique due to its specific structure and reactivity. Similar compounds include:
4-Ketobenzotriazine derivatives: These compounds share the benzotriazine core but differ in their functional groups.
Thiol-containing hexanoic acids: These compounds have similar spacer arms but different reactive groups.
Other haptens: Compounds like dinitrophenyl (DNP) haptens, which also bind to carrier proteins but have different chemical structures
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]hexanoic acid |
InChI |
InChI=1S/C14H17N3O3S/c18-13(19)8-2-1-5-9-21-10-17-14(20)11-6-3-4-7-12(11)15-16-17/h3-4,6-7H,1-2,5,8-10H2,(H,18,19) |
InChI Key |
QYLIXQGRHFVIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCCCCC(=O)O |
Origin of Product |
United States |
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